molecular formula C15H16N4O3S B2816569 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide CAS No. 2034452-71-4

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide

Cat. No.: B2816569
CAS No.: 2034452-71-4
M. Wt: 332.38
InChI Key: RXWBTTYBTPTJEH-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide is a complex organic compound featuring a benzo[c][1,2,5]thiadiazole core, which is known for its applications in various fields such as medicinal chemistry and materials science. This compound is particularly interesting due to its potential biological activities and its structural uniqueness, which includes a thiadiazole ring fused with a benzene ring and an isonicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the benzo[c][1,2,5]thiadiazole core. This can be achieved through the reaction of 2-aminobenzenesulfonamide with a suitable carbonyl compound under acidic conditions.

    Methylation: The thiadiazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Ethyl Linker:

    Coupling with Isonicotinamide: Finally, the ethyl-linked thiadiazole is coupled with isonicotinamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially converting them into amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.

    Cancer Research: Its ability to interfere with cellular pathways makes it a candidate for anticancer drug development.

Industry:

    Dye and Pigment Production: The compound’s chromophoric properties can be exploited in the production of dyes and pigments for various applications.

Comparison with Similar Compounds

    Benzo[c][1,2,5]thiadiazole Derivatives: Compounds with similar core structures but different substituents.

    Isonicotinamide Derivatives: Compounds where the isonicotinamide moiety is attached to different cores.

Uniqueness:

    Structural Uniqueness: The combination of a benzo[c][1,2,5]thiadiazole core with an isonicotinamide moiety is relatively rare, providing unique chemical and biological properties.

    Biological Activity: Its specific structure allows for unique interactions with biological targets, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-18-13-4-2-3-5-14(13)19(23(18,21)22)11-10-17-15(20)12-6-8-16-9-7-12/h2-9H,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWBTTYBTPTJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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